4,4'-(Ethane-1,1-diyl)diphenol is an organic compound characterized by its biphenolic structure. Its linear formula is C₁₄H₁₄O, and it has a molecular weight of approximately 214.27 g/mol . This compound features two phenolic groups connected by an ethane-1,1-diyl bridge, which contributes to its unique physical and chemical properties.
The physical properties include a relatively high melting point and solubility in various organic solvents. The compound is typically presented as a colorless solid, making it suitable for various applications in the chemical industry.
1,1-Bis(4-hydroxyphenyl)ethane, also known as 4,4'-dihydroxydiphenylethane or DDP, is a relatively simple organic molecule synthesized through various methods, including the condensation of p-hydroxyacetophenone with acetaldehyde or the reductive coupling of p-hydroxyacetophenone.
Researchers often characterize DDP using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.
While the specific research applications of 1,1-Bis(4-hydroxyphenyl)ethane are limited, its structural similarity to other well-known molecules has sparked interest in potential uses:
These reactions are significant for modifying the compound's properties for specific applications.
Research on the biological activity of 4,4'-(Ethane-1,1-diyl)diphenol is limited but suggests potential antioxidant properties due to the presence of phenolic groups. Compounds with similar structures often exhibit biological activities such as:
Further studies are needed to fully understand its biological implications and potential therapeutic uses.
The synthesis of 4,4'-(Ethane-1,1-diyl)diphenol typically involves:
This method allows for the efficient production of the compound while minimizing byproducts.
4,4'-(Ethane-1,1-diyl)diphenol finds applications in various fields:
These applications highlight its versatility in industrial processes.
Interaction studies involving 4,4'-(Ethane-1,1-diyl)diphenol focus on its behavior in different chemical environments:
These studies are crucial for understanding the compound's safety and efficacy in practical applications.
Several compounds share structural similarities with 4,4'-(Ethane-1,1-diyl)diphenol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Bisphenol A | C₁₅H₁₆O₂ | Widely used in plastics; endocrine disruptor |
Bisphenol F | C₁₂H₁₁O₂ | Less toxic alternative; used in resins |
Bisphenol S | C₁₂H₁₀O₂S | Contains sulfur; used as flame retardant |
4,4'-Dihydroxybenzophenone | C₁₄H₁₂O₃ | UV stabilizer; used in cosmetics |
While these compounds share similar phenolic structures, 4,4'-(Ethane-1,1-diyl)diphenol is unique due to its specific ethane bridge, which influences its reactivity and applications compared to others.
BPE is synthesized via acid-catalyzed condensation of phenol with acetaldehyde under controlled conditions. The reaction follows an electrophilic aromatic substitution mechanism, where the carbonyl group of acetaldehyde is protonated, forming a reactive carbocation intermediate. This intermediate undergoes nucleophilic attack by phenol’s aromatic ring, followed by dehydration to yield BPE.
Catalyst Systems
Reaction Conditions
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 70–90°C | ↑ Yield (up to 85%) |
Molar Ratio (Phenol:Acetaldehyde) | 4:1–6:1 | ↓ Oligomerization |
Catalyst Loading | 5–10 wt% | Balanced activity vs. cost |
Solvent-free protocols enhance atom economy and reduce waste. A patented method employs molten phenol as both reactant and solvent, achieving 89% BPE selectivity at 85°C with H₃PO₄. Key advantages include:
Challenges:
Continuous flow systems outperform batch reactors in scalability and heat management. A multi-stage tubular reactor design (Fig. 1) demonstrates:
Figure 1: Schematic of a continuous flow reactor with catalyst-packed zones (gray) and separation stages (blue). Phenol (red) and acetaldehyde (green) are fed counter-currently, while nitrogen (orange) strips water vapor.
Major byproducts include:
Mitigation Strategies:
Irritant